molecular formula C15H12ClF3N2O3 B3004105 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1797724-17-4

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide

カタログ番号 B3004105
CAS番号: 1797724-17-4
分子量: 360.72
InChIキー: UKWJKEQQNUDMHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention in the scientific community due to its potential therapeutic applications for cystic fibrosis (CF) and other diseases associated with CFTR dysfunction.

科学的研究の応用

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in CF and other diseases associated with CFTR dysfunction. CF is a genetic disease caused by mutations in the CFTR gene, which encodes for the CFTR protein. CFTR is a chloride channel that regulates the movement of salt and water across cell membranes. Mutations in CFTR result in the production of a faulty protein that leads to a buildup of thick, sticky mucus in the lungs, pancreas, and other organs.
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been shown to inhibit the activity of the CFTR protein, which can help to reduce the production of mucus in CF patients. In addition to CF, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has also been studied for its potential applications in other diseases such as polycystic kidney disease, secretory diarrhea, and pancreatic insufficiency.

作用機序

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide works by binding to a specific site on the CFTR protein, which prevents the protein from functioning properly. Specifically, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide binds to the nucleotide-binding domain 1 (NBD1) of the CFTR protein, which is responsible for ATP hydrolysis and channel gating. By inhibiting the activity of NBD1, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide prevents the CFTR protein from opening and closing properly, which reduces the amount of salt and water that is transported across cell membranes.
Biochemical and Physiological Effects
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide can reduce the activity of the CFTR protein in a dose-dependent manner. In vivo studies have shown that 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide can reduce the production of mucus in CF patients and improve lung function.

実験室実験の利点と制限

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments. First, it is a small molecule inhibitor that can be easily synthesized and purified. Second, it has a high affinity for the CFTR protein, which makes it a potent inhibitor. Third, it has been extensively studied in vitro and in vivo, which provides a wealth of information for researchers.
However, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide also has some limitations for lab experiments. First, it is a non-specific inhibitor that can bind to other proteins in addition to CFTR. Second, it can have off-target effects that can complicate data interpretation. Third, it has a short half-life in vivo, which can limit its therapeutic potential.

将来の方向性

There are several future directions for 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide research. First, researchers could investigate the potential of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide as a therapeutic agent for CF and other diseases associated with CFTR dysfunction. Second, researchers could explore the structure-activity relationship of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to identify more potent and specific inhibitors of the CFTR protein. Third, researchers could investigate the off-target effects of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to better understand its mechanism of action. Fourth, researchers could investigate the pharmacokinetics and pharmacodynamics of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to optimize its therapeutic potential. Fifth, researchers could investigate the potential of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide as a tool for studying the role of CFTR in normal physiology and disease.

合成法

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide was first synthesized by Van Goor et al. in 2006 using a modified version of the Hantzsch reaction. The synthesis involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid with 3,4-dimethoxyaniline and ammonium acetate in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography to obtain the final compound.

特性

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3/c1-23-10-4-3-8(7-11(10)24-2)21-14(22)12-9(15(17,18)19)5-6-20-13(12)16/h3-7H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWJKEQQNUDMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。